molecular formula C18H29N3O3 B2750442 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one CAS No. 1952904-40-3

1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one

カタログ番号 B2750442
CAS番号: 1952904-40-3
分子量: 335.448
InChIキー: JKBKGIRVAWAIET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC).

作用機序

AZD-9291 works by irreversibly binding to the ATP-binding site of 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
AZD-9291 has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines. It has also been shown to inhibit tumor growth in mouse models of NSCLC. In clinical trials, AZD-9291 has been shown to have a favorable safety profile with minimal side effects.

実験室実験の利点と制限

One advantage of AZD-9291 is its high selectivity for 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one T790M mutation, which makes it an effective treatment option for patients with this mutation. However, one limitation is that it is not effective in patients without this mutation. Additionally, the irreversible binding of AZD-9291 to this compound may lead to the development of resistance over time.

将来の方向性

For AZD-9291 research include the development of combination therapies with other drugs to enhance its anti-tumor activity and overcome resistance. Additionally, further studies are needed to determine the optimal dosing and treatment duration for AZD-9291. Finally, the development of biomarkers to predict response to AZD-9291 would be useful in identifying patients who are most likely to benefit from this treatment.

合成法

AZD-9291 is synthesized by reacting 2-chloro-4-nitroaniline with 2-chloro-5-nitrobenzoic acid to form 2-chloro-5-nitro-N-(2-(4-nitrophenyl)ethyl)aniline. This compound is then reacted with 3,3-dimethyl-2-oxoazetidine to form 4-(3,3-Dimethyl-4-oxoazetidin-2-yl)-N-(2-(4-nitrophenyl)ethyl)aniline. The final step involves reacting 4-(3,3-Dimethyl-4-oxoazetidin-2-yl)-N-(2-(4-nitrophenyl)ethyl)aniline with 1-(2-aminopropyl)azepan-2-one to form AZD-9291.

科学的研究の応用

AZD-9291 has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be effective in patients with 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one T790M mutation, which is a common cause of resistance to first-generation this compound TKIs. AZD-9291 has also been studied in combination with other drugs, such as anti-PD-1 antibodies, to enhance its anti-tumor activity.

特性

IUPAC Name

1-[2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-18(2)16(19-17(18)24)13-7-10-20(11-8-13)15(23)12-21-9-5-3-4-6-14(21)22/h13,16H,3-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBKGIRVAWAIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)CN3CCCCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。